molecular formula C20H20N2O3 B2523079 Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207000-62-1

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2523079
CAS No.: 1207000-62-1
M. Wt: 336.391
InChI Key: AUXWQCMRIWLZLL-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate is classified as a complex organic compound that belongs to the quinoline derivatives class, representing one of the most important pharmacophore families in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and a pyridine ring, creating a bicyclic structure with the chemical formula foundation of C9H7N. The compound under examination extends this basic quinoline framework through strategic substitution patterns that enhance its chemical diversity and potential biological activity.

The structural taxonomy of this compound reveals several key functional groups that contribute to its classification. The quinoline core provides the fundamental heterocyclic aromatic structure, while the 4-ethoxyphenyl amino substituent introduces both aromatic and ether functionalities. The methyl ester group at the 2-carboxylate position adds an additional layer of chemical complexity. The 8-methyl substitution further modifies the electronic properties of the quinoline ring system. These structural features collectively place the compound within the broader category of substituted quinolines, specifically those bearing amino and ester functionalities.

The molecular architecture of this compound can be systematically analyzed through various chemical notation systems. The compound's structural features include multiple aromatic rings, an amino linkage, an ether group, and an ester functionality. This combination of functional groups enables diverse chemical reactivity patterns and potential biological interactions. The quinoline core structure serves as a privileged scaffold that has been extensively exploited in pharmaceutical development due to its ability to interact with various biological targets.

Table 1: Structural Classification of this compound

Classification Category Specific Assignment
Primary Chemical Class Quinoline Derivative
Functional Groups Amino, Ether, Ester, Aromatic
Ring Systems Quinoline Core, Ethoxyphenyl
Substitution Pattern 4-amino, 8-methyl, 2-carboxylate
Molecular Complexity Multi-substituted Heterocycle

The compound's classification within quinoline derivatives positions it among a family of compounds known for their remarkable diversity in biological activities. Quinoline and its derivatives have demonstrated applications as pharmaceuticals and agrochemicals, with their diverse substitution patterns enabling fine-tuning of biological properties. The specific substitution pattern present in this compound suggests potential for unique biological activities that distinguish it from other members of the quinoline family.

Properties

IUPAC Name

methyl 4-(4-ethoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-15-10-8-14(9-11-15)21-17-12-18(20(23)24-3)22-19-13(2)6-5-7-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWQCMRIWLZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with the quinoline core.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid group is converted to its methyl ester using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

The biological activities of methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate have been explored in several studies:

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies showed that it inhibited the proliferation of cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Case Study :
In a study involving human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines, the compound displayed IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as an alternative treatment option .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
Escherichia coli32 µg/mLComparable to Amoxicillin
Staphylococcus aureus16 µg/mLSuperior to Tetracycline

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity. Research into derivatives of this compound is ongoing, aiming to improve potency and selectivity.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS: 1226450-30-1)

Structural Differences :

  • Substituent Position: The phenylamino group has a methoxy group in the ortho position (2-methoxyphenyl) instead of para-ethoxy (4-ethoxyphenyl).
  • Molecular Formula : C₁₉H₁₈N₂O₃ (MW: 322.4), identical to the target compound except for substituent position and alkoxy group (methoxy vs. ethoxy).

Impact on Properties :

  • Electronic Effects: The ortho-methoxy group introduces steric hindrance, reducing planarity between the phenyl ring and quinoline core compared to the para-substituted ethoxy variant. This may decrease π-π stacking interactions in biological targets .

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

Structural Differences :

  • Core Modifications : A chloro substituent at position 2 and a methoxyaniline group attached via a methylene bridge at position 3.
  • Functional Groups : Lacks the carboxylate ester at position 2 but includes a chlorine atom, which is electron-withdrawing.

Impact on Properties :

  • Biological Activity: The methoxyaniline moiety contributes to antimalarial activity, as seen in aminoquinoline derivatives, but the absence of a carboxylate ester may reduce solubility in polar solvents .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Structural Differences :

  • Substituents : Combines a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3.
  • Functional Groups: Amino group at position 4 instead of an ethoxyphenylamino group.

Impact on Properties :

  • Electronic Effects: The electron-withdrawing chlorine (4-chlorophenyl) and electron-donating methoxy (4-methoxyphenyl) create a polarized quinoline core, influencing redox properties and binding affinity.
  • Synthetic Route : Synthesized via Pd-catalyzed cross-coupling, a method applicable to the target compound, suggesting similar scalability and purity challenges .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound 4-(4-ethoxyphenyl)amino, 8-methyl C₂₀H₂₀N₂O₃ 336.4 Ethoxy, methyl carboxylate High lipophilicity, planar core
Methyl 4-[(2-methoxyphenyl)amino]-8-methyl… 4-(2-methoxyphenyl)amino, 8-methyl C₁₉H₁₈N₂O₃ 322.4 Methoxy (ortho) Steric hindrance, reduced stacking
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]… 2-chloro, 3-(methoxyaniline) C₁₈H₁₆ClN₂O 327.8 Chloro, methoxy Electrophilic core, antimalarial activity
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 2-Cl, 3-methoxyphenyl C₂₂H₁₆ClN₂O 374.8 Chloro, methoxy, amino Polarized core, Pd-catalyzed synthesis

Research Findings and Implications

  • Biological Activity : The para-ethoxyphenyl group in the target compound enhances lipophilicity, a critical factor for blood-brain barrier penetration in neurological applications. In contrast, ortho-methoxy derivatives exhibit reduced efficacy due to steric effects .
  • Synthetic Feasibility : Pd-catalyzed cross-coupling (used in ) is a viable route for synthesizing the target compound, though yields may vary with substituent bulkiness .
  • Crystallography: The planarity of the quinoline core (as seen in ) is retained in the target compound, promoting stable crystal packing and facilitating structural characterization .

Biological Activity

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethoxyphenylamino group and a carboxylate ester. Its molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, and it has a molecular weight of approximately 296.36 g/mol. The structural characteristics of this compound play a crucial role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.
  • DNA Interaction : Similar to other quinoline derivatives, it might interact with DNA, potentially leading to cytotoxic effects against cancer cells.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported that the compound reduced cell viability in human leukemia cells with an IC50 value of approximately 15 µM .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antileukemic Effects : A study highlighted the compound's potential as an antileukemic agent by demonstrating its ability to induce DNA damage in leukemia cells through alkylating mechanisms similar to those observed in nitrogen mustards .
  • Cytotoxicity Studies : Another research effort focused on evaluating the cytotoxic effects of various derivatives of quinoline compounds, including this compound. The findings indicated that structural modifications could enhance or diminish biological activity, emphasizing the importance of substituent positioning on the quinoline ring .
  • Antimicrobial Screening : In a comparative study of several quinoline derivatives, this compound showed superior activity against resistant bacterial strains when compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate?

The compound can be synthesized via a multi-step approach. A common method involves:

  • Condensation of a quinoline-2-carboxylic acid derivative (e.g., quinaldic acid) with 4-ethoxyaniline using phosphorus oxychloride (POCl₃) as a coupling agent under reflux conditions .
  • Subsequent esterification with methanol to introduce the methyl ester group. Key parameters include temperature control (353–363 K), solvent selection (ethanol for recrystallization), and purification via sodium bicarbonate washes to isolate the product .

Q. How is X-ray crystallography applied to determine the structure of quinoline derivatives like this compound?

X-ray crystallography employs programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Critical steps include:

  • Data collection with a diffractometer (e.g., Bruker AXS instruments).
  • Analysis of dihedral angles between quinoline and substituent rings (e.g., 14.7° in analogous compounds) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming R₂²(14) motifs) .
  • Validation using R-factors (<0.075 for high reliability) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Anti-inflammatory activity : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in introducing the 4-ethoxyphenylamino group?

  • Use NaBH₃CN at pH ≈6 for selective reduction of imine intermediates to amines, minimizing side reactions .
  • Optimize stoichiometry (1:1 molar ratio of quinoline precursor to 4-ethoxyaniline) and reaction time (monitored via TLC) .
  • Employ microwave-assisted synthesis to enhance reaction efficiency and purity .

Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data for quinoline derivatives?

  • Comparative crystallography : Analyze dihedral angles (e.g., 8.2° vs. 46.0° in analogous Schiff bases) to correlate conformation with bioactivity .
  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding modes .
  • Statistical clustering : Group compounds by substituent effects (e.g., methoxy vs. ethoxy groups) using multivariate analysis .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., DNA topoisomerases).
  • ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can solubility challenges be addressed for in vivo studies of this compound?

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility.
  • Co-crystallization : Use co-formers like succinic acid to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Data Contradiction Analysis

Q. How to interpret conflicting data on the biological activity of quinoline derivatives with similar substituents?

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell line specificity) .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) may enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays .
  • Crystallographic validation : Confirm active conformations via X-ray structures to rule out structural misassignments .

Methodological Resources

  • Crystallography : SHELX suite for refinement , Mercury for dihedral angle analysis .
  • Synthesis : NaBH₃CN for selective reductions , POCl₃ for esterification .
  • Computational Tools : AutoDock Vina, SwissADME, GROMACS .

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